N-(3-fluorophenyl)quinazolin-4-amine;hydrochloride
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Overview
Description
N-(3-fluorophenyl)quinazolin-4-amine;hydrochloride is a compound belonging to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)quinazolin-4-amine typically involves the reaction of 3-fluoroaniline with 2-aminobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the synthesis of intermediates, purification, and final product formation. The process is optimized to achieve high yield and purity, often involving techniques such as crystallization, filtration, and solvent extraction .
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinazoline N-oxide derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include hydrogen gas and metal catalysts such as palladium or platinum. The reaction is usually carried out under high pressure and temperature.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit a range of biological activities .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: It has been studied for its potential as an inhibitor of specific enzymes and proteins involved in various biological processes.
Medicine: It has shown promise as a potential anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and ultimately resulting in the inhibition of cell growth and proliferation. The compound may also interact with specific receptors, modulating their activity and affecting various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine
Erlotinib: N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine
Uniqueness
N-(3-fluorophenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its fluorine substitution at the 3-position of the phenyl ring enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
N-(3-fluorophenyl)quinazolin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3.ClH/c15-10-4-3-5-11(8-10)18-14-12-6-1-2-7-13(12)16-9-17-14;/h1-9H,(H,16,17,18);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFHOKCMWWWUEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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